Molecular Weight Advantage: 5-Bromo-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide vs. Non‑Brominated Analog
The 5‑bromo substituent increases the molecular weight of the target compound to 358.23 g/mol, compared with the non‑brominated analog N‑(2‑fluorophenyl)‑2,4‑dimethylbenzenesulfonamide (estimated MW 279.33 g/mol) and the unsubstituted parent scaffold 2,4‑dimethylbenzenesulfonamide (MW 185.24 g/mol). This 78.90 g/mol increase (relative to the non‑brominated analog) directly impacts pharmacokinetic properties and logP, differentiating the compound in drug discovery campaigns where higher MW and lipophilicity are desired .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 358.23 g/mol |
| Comparator Or Baseline | N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide (estimated MW 279.33 g/mol); 2,4-dimethylbenzenesulfonamide (MW 185.24 g/mol) |
| Quantified Difference | +78.90 g/mol vs. non-brominated analog; +172.99 g/mol vs. parent scaffold |
| Conditions | Calculated from molecular formula C14H13BrFNO2S vs. C14H14FNO2S vs. C8H11NO2S; data extracted from Chemsrc entries for each compound |
Why This Matters
The substantial molecular weight increase alters drug‑likeness parameters (Rule of Five compliance) and can improve protein‑ligand binding through enhanced van der Waals interactions, making the brominated compound a preferred choice when higher MW is required for a specific target pocket.
